molecular formula C12H18N4O2 B13865293 [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine

[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine

Cat. No.: B13865293
M. Wt: 250.30 g/mol
InChI Key: BZIGSWSBZQIGGC-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine is an organic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, a phenylmethanamine derivative, undergoes nitration to introduce the nitro group at the desired position.

    Piperazine Substitution: The nitrated intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The piperazine ring is a common motif in many pharmaceuticals, and the nitrophenyl group can impart specific biological activities. Research includes its use in developing new drugs for various therapeutic areas.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure can contribute to the properties of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can enhance binding affinity, while the nitrophenyl group can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Bromophenyl)piperazin-1-yl]methyl derivatives: These compounds share the piperazine ring but differ in the substituents, leading to different chemical and biological properties.

    [4-(2-Methoxyphenyl)piperazin-1-yl] derivatives: These compounds also feature a piperazine ring with different substituents, affecting their reactivity and applications.

Uniqueness

[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine is unique due to the combination of the nitrophenyl group and the methyl-substituted piperazine ring. This specific structure can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

[2-(4-methylpiperazin-1-yl)-6-nitrophenyl]methanamine

InChI

InChI=1S/C12H18N4O2/c1-14-5-7-15(8-6-14)11-3-2-4-12(16(17)18)10(11)9-13/h2-4H,5-9,13H2,1H3

InChI Key

BZIGSWSBZQIGGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])CN

Origin of Product

United States

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